Defluoro Levofloxacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151845 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-85-6 | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Desfluoro levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-DESFLUORO LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of Defluoro Levofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Defluoro Levofloxacin, a known impurity and structural analog of the fluoroquinolone antibiotic, Levofloxacin. This document outlines the key analytical techniques, presents available data in a structured format, and illustrates the logical workflows involved in the identification and characterization of this compound.
Compound Identification and Physicochemical Properties
This compound, also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a critical compound to monitor during the manufacturing and stability testing of Levofloxacin.[1][2] Its chemical structure differs from the parent drug by the absence of a fluorine atom at the C-8 position of the quinolone ring system.
A summary of its key identification and physicochemical properties is presented in Table 1.
| Property | Data | Source |
| Chemical Name | (-)-(S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [1][2] |
| Synonyms | This compound, Levofloxacin Desfluoro Impurity, Levofloxacin EP Impurity D, Levofloxacin USP Related Compound F | [1][2][3] |
| CAS Number | 117620-85-6 | [1][2] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [1] |
| Molecular Weight | 343.38 g/mol | [1] |
Spectroscopic and Spectrometric Data
The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques. While comprehensive 2D NMR data is not widely published, the following tables summarize the available and expected data used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to elucidating the precise arrangement of atoms within the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| Data not fully available in public sources. Expected signals would correspond to the methyl, piperazinyl, and aromatic protons of the core structure. |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Specific data not publicly available. Expected signals include those for the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the piperazine (B1678402) and oxazine (B8389632) rings. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| Data not fully available in public sources. Expected [M+H]⁺ would be approximately 344.1559. | C₁₈H₂₂N₃O₄⁺ |
Experimental Protocols
The definitive identification of this compound necessitates a suite of analytical experiments. The following protocols are representative of the methods employed for the analysis of Levofloxacin and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of this compound in pharmaceutical samples.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve separation from Levofloxacin and other related impurities.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where both Levofloxacin and this compound exhibit significant absorbance.
-
Identification : The retention time of the this compound peak is compared to that of a certified reference standard.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. While full datasets for this compound are not publicly available, a comprehensive analysis would include:
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Experiments :
-
¹H NMR : To identify the number and types of protons.
-
¹³C NMR : To identify the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC) : To establish connectivity between protons and carbons, confirming the overall structure. These experiments are crucial for unambiguously assigning all signals and confirming the absence of the fluorine atom.[1]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source : Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis :
-
Full Scan MS : To determine the molecular weight of the compound.
-
Tandem MS (MS/MS) : To induce fragmentation of the molecular ion. The resulting fragmentation pattern provides evidence for the connectivity of the different parts of the molecule and can be used to differentiate it from other isomers.
-
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key aspects of the structure elucidation process and the chemical relationship between Levofloxacin and its defluorinated impurity.
Caption: Workflow for the Elucidation of this compound.
References
Defluoro Levofloxacin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defluoro Levofloxacin, a significant impurity and non-fluorinated analog of the potent fluoroquinolone antibiotic Levofloxacin, serves as a critical reference standard in pharmaceutical research and development. Its structural similarity to Levofloxacin makes it indispensable for metabolic pathway analysis, impurity profiling, and the validation of bioanalytical methods.[1] This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and mechanism of action.
Chemical Properties
This compound, also known by its synonyms including 9-Desfluoro Levofloxacin and Levofloxacin Related Compound F (USP), is a white to pale yellow solid.[2] The fundamental chemical and physical properties of this compound are summarized in the tables below.
Identification
| Property | Value | Reference |
| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | [2][3] |
| CAS Number | 117620-85-6 | [2][4][5] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [2][4][5] |
| Molecular Weight | 343.39 g/mol | [2][5] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | >184°C (decomposes) | [2] |
| Boiling Point | 561.4 ± 50.0 °C (Predicted) | [4][6] |
| Solubility | Slightly soluble in DMSO and methanol (B129727) (with sonication and heating); insoluble in water. | [2] |
| pKa | 5.70 ± 0.40 (Predicted) | |
| logP | -0.5 (Computed by XLogP3) | [3] |
| Appearance | White to Pale Yellow Solid | [2] |
Experimental Protocols
Accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) is crucial for drug development.[7] The following sections outline standardized experimental protocols that can be employed to determine the key chemical properties of this compound.
Determination of Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
An excess amount of solid this compound is added to a series of vials containing different aqueous buffer solutions with pH values ranging from acidic to basic.
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).
Protocol:
-
A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
The titration curve (pH versus volume of titrant) is plotted, and the pKa value is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
A known concentration of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC.
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis of this compound
The synthesis of this compound, an analog of Levofloxacin, generally follows the established synthetic routes for fluoroquinolones. A representative workflow for the synthesis is depicted below. The process typically involves the construction of the core tricyclic ring system followed by the introduction of the N-methylpiperazine side chain.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of Defluoro Levofloxacin: A Technical Deep Dive into its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of Defluoro Levofloxacin (B1675101), a non-fluorinated analog of the widely used fluoroquinolone antibiotic, levofloxacin. By examining its biochemical targets, antibacterial spectrum, and the structural implications of fluorine removal, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential and limitations.
Introduction: The Significance of the C-6 Fluorine in Quinolones
The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C-6 position of the quinolone core, represents a significant advancement in antibacterial therapy. This structural feature is widely recognized for conferring broad-spectrum activity, enhancing the inhibition of bacterial DNA gyrase, and improving cell membrane permeability[1]. Levofloxacin, the levorotatory isomer of ofloxacin (B1677185), is a prominent member of this class, exhibiting potent activity against a wide range of Gram-positive and Gram-negative bacteria[2][3]. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4].
Defluoro Levofloxacin, as its name suggests, lacks this critical C-6 fluorine atom. Understanding the consequences of this structural modification on the compound's interaction with its molecular targets and its overall antibacterial efficacy is crucial for the rational design of new antibacterial agents.
Mechanism of Action: Targeting Bacterial DNA Replication
Similar to its fluorinated counterpart, the primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase[5]. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that arises during replication[4].
The proposed signaling pathway for the inhibitory action of this compound is depicted below:
By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved but not resealed. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and leading to bacterial cell death. While the primary target is DNA gyrase, it is plausible that, like other quinolones, this compound also exhibits some inhibitory activity against topoisomerase IV, another type II topoisomerase crucial for the segregation of daughter chromosomes during cell division[6].
Quantitative Analysis of Biological Activity
The removal of the C-6 fluorine atom is generally associated with a reduction in antibacterial potency. The available data for non-fluorinated levofloxacin analogs and other non-fluorinated quinolones (NFQs) supports this structure-activity relationship.
Enzyme Inhibition: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies on non-fluorinated analogs of levofloxacin have reported IC50 values against bacterial enzymes.
| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| Non-fluorinated Levofloxacin Analog 1 | DNA Gyrase | Escherichia coli | 3.2 | [6] |
| Non-fluorinated Levofloxacin Analog 2 | DNA Gyrase | Escherichia coli | 6.4 | [6] |
| 8-Methoxy Non-fluorinated Quinolones (NFQs) | DNA Gyrase | Escherichia coli | 1.6 - 3.2 | [5] |
| Levofloxacin | DNA Gyrase | Escherichia coli | 0.65 | [7] |
| Ciprofloxacin (B1669076) | DNA Gyrase | Escherichia coli | ~1.6-3.2 | [5] |
Table 1: Comparative IC50 values of non-fluorinated quinolones and fluoroquinolones against DNA gyrase.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC data for this compound against a wide range of bacteria is limited in the public domain, studies on other non-fluorinated quinolones provide valuable insights into their antibacterial spectrum.
| Compound Class | Bacterial Species | Resistance Profile | MIC (µg/mL) | Reference |
| Non-fluorinated Quinolones (NFQs) | Staphylococcus aureus | Methicillin-resistant (MRSA), Ciprofloxacin-resistant | ≤1.0 | [1] |
| Non-fluorinated Quinolones (NFQs) | Enterobacteriaceae | Quinolone-susceptible | Generally active | [1] |
| Non-fluorinated Quinolones (NFQs) | Pseudomonas aeruginosa | - | Not very active | [1] |
| Levofloxacin | Staphylococcus aureus (MRSA) | - | 0.12 - >8.0 | [8] |
| Levofloxacin | Escherichia coli | - | ≤0.06 - 2 | [8] |
| Levofloxacin | Pseudomonas aeruginosa | - | 0.5 - >512 | [8] |
Table 2: Comparative MIC values of non-fluorinated quinolones and levofloxacin against various bacterial strains.
The data indicates that while non-fluorinated quinolones may exhibit reduced activity against Gram-negative bacteria like Pseudomonas aeruginosa, they can retain significant potency against Gram-positive pathogens, including resistant strains[1].
Experimental Protocols
The determination of the mechanism of action and antibacterial activity of compounds like this compound relies on standardized and reproducible experimental protocols.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing assay buffer (typically Tris-HCl, KCl, MgCl₂, and DTT), ATP, and relaxed circular plasmid DNA as the substrate.
-
Compound Addition: Varying concentrations of this compound (or a control inhibitor like levofloxacin) are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by the addition of a purified bacterial DNA gyrase.
-
Incubation: The mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution containing a chelating agent (EDTA) and a detergent (SDS).
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth.
Conclusion and Future Directions
This compound, while exhibiting a similar mechanism of action to its fluorinated parent compound by targeting bacterial DNA gyrase, demonstrates a quantitative reduction in inhibitory potency. This underscores the critical role of the C-6 fluorine atom in the broad-spectrum efficacy of fluoroquinolones. Nevertheless, the retained activity of non-fluorinated quinolones, particularly against certain Gram-positive and resistant pathogens, suggests that the defluoro-quinolone scaffold may serve as a valuable starting point for the development of novel antibacterial agents with potentially different pharmacological profiles and safety considerations. Further research is warranted to fully elucidate the antibacterial spectrum of this compound and to explore structural modifications that could enhance its potency and spectrum of activity.
References
- 1. In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levofloxacin in vitro activity: Results from an international comparative study with ofloxacin and ciprofloxacin [edoc.unibas.ch]
- 3. In vitro activity of levofloxacin against recent Gram-negative nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Defluoro Levofloxacin: A Comprehensive Technical Guide
CAS Number: 117620-85-6
This in-depth technical guide provides core identification information, analytical methodologies, and insights into the biological activity of Defluoro Levofloxacin for researchers, scientists, and drug development professionals.
Core Identification
This compound, also known as 9-Desfluoro Levofloxacin, is a key impurity and a non-fluorinated analog of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1] Its unique chemical structure and properties are crucial for its identification and quantification in pharmaceutical preparations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117620-85-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₂₁N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 343.38 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | --INVALID-LINK-- |
| Appearance | Off-White to Yellow Solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, slightly soluble in methanol (B129727) with sonication and heating, insoluble in water. | --INVALID-LINK-- |
Analytical Identification and Quantification
Accurate identification and quantification of this compound are critical for quality control in the pharmaceutical industry. Various analytical techniques are employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of this compound.
Table 2: HPLC Method Parameters for Levofloxacin and its Impurities
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm[1] | Purospher®STAR RP-18 endcapped (5 μm) 250 x 4.6 mm[2] |
| Mobile Phase | Buffer and methanol (70:30 v/v)[1] | Gradient |
| Buffer | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, and 1g L-Isoleucine in 1000ml water[1] | Not specified |
| Flow Rate | 0.7 ml/min[1] | 0.8 mL/min[2] |
| Column Temperature | 42°C[1] | Not specified |
| Detection | UV at 340 nm[1] | UV at 360 nm[2] |
| Injection Volume | 25 µL[1] | 25 µL[2] |
| Run Time | 60 min[1] | Not specified |
Table 3: LC-MS/MS Method Parameters for Levofloxacin and Related Compounds
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II[3] |
| Column | Zorbax SB-C18[4] |
| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid in water (17:83 v/v)[4] |
| Flow Rate | 1 mL/min[4] |
| Column Temperature | 50°C[4] |
| Mass Spectrometer | Ion trap mass spectrometer with electrospray positive ionization[4] |
| Detection Mode | Multiple reaction monitoring (MRM)[4] |
| Injection Volume | 1 µL[4] |
Spectroscopic Data
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Signals corresponding to the tricyclic core, methyl group, and piperazine (B1678402) moiety are expected. The absence of a fluorine atom will significantly alter the splitting patterns and chemical shifts of adjacent protons compared to Levofloxacin. |
| ¹³C NMR | Characteristic peaks for the carbonyl, aromatic, and aliphatic carbons are anticipated. The carbon atom where the fluorine is absent will show a significant upfield shift compared to the corresponding carbon in Levofloxacin. |
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 344.16 |
| Major Fragments | Fragmentation is likely to involve the loss of the carboxylic acid group, cleavage of the piperazine ring, and other characteristic fragmentations of the quinolone core. |
Table 6: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3200-2500 (broad) |
| C-H (Aromatic/Aliphatic) | 3100-2850 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=O (Ketone) | 1685-1665 |
| C=C (Aromatic) | 1600-1450 |
| C-N | 1350-1000 |
| C-O | 1300-1000 |
Experimental Protocols
HPLC Method for Quantification of this compound
This protocol is adapted from established methods for Levofloxacin and its impurities.[1]
-
Preparation of Mobile Phase: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulphate, and 1.0g of L-Isoleucine in 1000ml of HPLC-grade water to prepare the buffer. Mix the buffer with methanol in a 70:30 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (mobile phase) to obtain a known concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18, 250 x 4.6mm, 5µm.
-
Flow Rate: 0.7 ml/min.
-
Column Temperature: 42°C.
-
Injection Volume: 25 µL.
-
Detection: UV at 340 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.
DNA Gyrase Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of fluoroquinolones on bacterial DNA gyrase.[2][5][6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 5% SDS, 25% glycerol, and 0.25 mg/mL bromophenol blue).
-
Agarose (B213101) Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis to separate supercoiled and relaxed DNA.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Biological Activity and Mechanism of Action
This compound, like other fluoroquinolones, exhibits its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
The inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs during DNA unwinding for replication and transcription. The inhibition of topoisomerase IV interferes with the separation of daughter chromosomes after DNA replication. This disruption of essential cellular processes ultimately leads to bacterial cell death.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for HPLC analysis.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. syncsci.com [syncsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. shimadzu.com [shimadzu.com]
Defluoro Levofloxacin Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro Levofloxacin (B1675101), a key impurity and potential degradation product of the widely used fluoroquinolone antibiotic Levofloxacin, is of significant interest in pharmaceutical research and development. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products. This technical guide provides a comprehensive overview of the potential degradation products of Defluoro Levofloxacin, based on established knowledge of Levofloxacin's degradation pathways. The methodologies for conducting forced degradation studies and identifying degradation products are detailed to aid researchers in this critical area of study.
This compound plays a role in the study of fluoroquinolone antibiotics, particularly in the analysis of metabolic pathways, where it aids in the identification of degradation products and in understanding the stability of levofloxacin under different conditions[1]. Due to its structural similarity to levofloxacin, it is also utilized in bioanalytical assays to evaluate drug purity, identify impurities, and validate analytical methods[1].
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies are performed under more severe conditions than accelerated stability studies and are essential for understanding the intrinsic stability of a drug substance.
Experimental Protocol: Forced Degradation of this compound
This section outlines a comprehensive experimental protocol for conducting forced degradation studies on this compound. The conditions are adapted from established methods for Levofloxacin and are designed to induce degradation through hydrolysis, oxidation, and photolysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N hydrochloric acid.
-
Heat the solution at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N sodium hydroxide.
-
Heat the solution at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. Significant degradation of levofloxacin has been observed under oxidative stress[2].
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light for an appropriate duration as per ICH guidelines.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS).
-
Use an appropriate column, such as a C18 column, and a suitable mobile phase to achieve good separation of the parent drug and its degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 294 nm for levofloxacin and its derivatives) and a mass spectrometer for identification of the degradation products based on their mass-to-charge ratio (m/z).
Potential Degradation Products of this compound
Based on the known degradation pathways of Levofloxacin, the following table summarizes the potential degradation products of this compound. The primary degradation pathway is expected to involve modifications to the piperazine (B1678402) ring and the carboxylic acid group.
| Potential Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Notes |
| This compound N-oxide | C₁₈H₂₁N₃O₅ | 359.38 | 360.15 | Oxidation of the piperazine nitrogen. Levofloxacin N-oxide is a known degradation product of levofloxacin.[3] |
| Desmethyl this compound | C₁₇H₁₉N₃O₄ | 329.35 | 330.14 | N-demethylation of the piperazine ring. |
| Decarboxy this compound | C₁₇H₂₂N₃O₂ | 300.38 | 301.17 | Loss of the carboxylic acid group. |
| This compound Piperazine Ring Cleavage Product | Variable | Variable | Variable | Further degradation can lead to the opening of the piperazine ring. |
Experimental Workflow and Degradation Pathway Visualization
The following diagrams, created using the DOT language, visualize the experimental workflow for forced degradation studies and the proposed degradation pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the potential degradation products of this compound. By leveraging the extensive knowledge of Levofloxacin's stability and degradation, researchers can effectively design and execute forced degradation studies for this compound. The provided experimental protocol and proposed degradation pathway serve as a valuable resource for scientists and drug development professionals working to ensure the quality and safety of fluoroquinolone antibiotics. Further experimental work is necessary to definitively identify and characterize the degradation products of this compound and to establish its complete degradation profile.
References
- 1. This compound [myskinrecipes.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Defluoro Levofloxacin
Introduction
Defluoro Levofloxacin (B1675101), also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a known impurity and degradation product of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Defluoro Levofloxacin in bulk drug substances and pharmaceutical dosage forms.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate this compound from Levofloxacin and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Levofloxacin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen orthophosphate dihydrate (Analytical grade)
-
Triethylamine (B128534) (TEA) (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (Milli-Q or equivalent)
Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods developed for Levofloxacin and its related substances.[2][3][4]
| Parameter | Condition |
| Column | ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[2] Alternatively, an isocratic elution with a buffer and methanol (68:32 v/v) can be used.[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 294 nm[2] |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
-
Buffer Preparation (pH 6.0): Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% (v/v) of triethylamine and adjust the pH to 6.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Prepare the mobile phase according to the selected gradient or isocratic conditions. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the bulk drug substance or the contents of the pharmaceutical dosage form in the mobile phase to achieve a suitable concentration for analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][5] Stress conditions should include:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV light
The results of these studies will help in identifying the potential degradation products and ensuring that they are well-separated from the this compound peak.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 0.1 - 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study for Levofloxacin.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for the Quantitative Analysis of Defluoro Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Defluoro Levofloxacin (B1675101), a known impurity and metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The following protocols are intended for use in quality control of pharmaceutical formulations and for research purposes in pharmacokinetic and drug metabolism studies.
Introduction
Defluoro Levofloxacin, chemically known as (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a significant related substance of Levofloxacin.[1][2] Its quantitative determination is crucial for ensuring the purity, safety, and efficacy of Levofloxacin drug products. Due to its structural similarity to the parent drug, it is also utilized in bioanalytical assays to assess drug purity and validate analytical methods.[3] The analytical methods detailed below are designed to provide accurate and precise quantification of this compound in various sample matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and understanding the behavior of the analyte during analysis.
| Property | Value | Reference |
| Molecular Formula | C18H21N3O4 | [1][2] |
| Molecular Weight | 343.38 g/mol | [1][4] |
| IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | [1] |
| Melting Point | 217-223 °C | [2] |
| Boiling Point (Predicted) | 561.4±50.0 °C | [2] |
| Density (Predicted) | 1.43±0.1 g/cm3 | [2] |
Quantitative Analysis Protocols
Two primary analytical techniques are recommended for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: HPLC-UV Method for Pharmaceutical Formulations
This protocol is adapted from established methods for the analysis of Levofloxacin and its impurities in tablet dosage forms.[3]
Objective: To quantify this compound in pharmaceutical preparations.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ammonium (B1175870) acetate, cupric sulfate, L-Isoleucine, and methanol (B129727) (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v). |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 42°C |
| Injection Volume | 25 µL |
| Detector Wavelength | 340 nm |
| Run Time | 60 min |
Procedure:
-
Preparation of Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a series of standard solutions of known concentrations.
-
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin and transfer to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Data Presentation:
| Parameter | Value |
| Linearity Range | To be determined by the user |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantification (LOQ) | To be determined by the user |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Protocol 2: LC-MS/MS Method for Biological Samples
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum, adapted from methods for Levofloxacin analysis.[5][6]
Objective: To quantify this compound in human plasma.
Instrumentation and Materials:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Zorbax SB-C18 column (or equivalent).
-
Methanol and formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid in water (isocratic or gradient elution to be optimized) |
| Column | Zorbax SB-C18 (or equivalent) |
| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min) |
| Column Temperature | 50°C |
| Injection Volume | 1-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Spike blank plasma with known concentrations of this compound to prepare calibration standards and QC samples.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add a protein precipitating agent (e.g., methanol) in a 3:1 ratio (v/v).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small aliquot into the LC-MS/MS system.
-
-
Analysis: Analyze the prepared samples using the defined LC-MS/MS method.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation:
| Parameter | Value |
| Linearity Range | e.g., 0.1 - 10.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 µg/mL |
| Precision (CV%) | < 15% |
| Accuracy (Bias%) | Within ±15% |
| Recovery | > 85% |
Visualization of Methodologies and Pathways
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for Defluoro Levofloxacin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin or Levofloxacin USP Related Compound F, is a critical reference standard for the quality control and analytical development of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a known impurity, its accurate identification and quantification are essential for ensuring the safety and efficacy of Levofloxacin drug products. These application notes provide detailed protocols for the use of this compound reference standard in analytical procedures, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to a cessation of DNA processes, ultimately resulting in bacterial cell death. The presence of impurities such as this compound may impact the drug's efficacy and safety profile, necessitating strict control.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| Chemical Name | (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [7] |
| Synonyms | 9-Desfluoro levofloxacin, Levofloxacin USP Related Compound F, Levofloxacin EP Impurity D | [1][8] |
| CAS Number | 117620-85-6 | [7] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [7] |
| Molecular Weight | 343.38 g/mol | [7] |
| Appearance | Off-White to Yellow Solid | |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication and heating). Insoluble in water. | |
| Storage | 2-8°C, under inert atmosphere |
Application: Quantification of this compound in Levofloxacin Drug Substance and Product
The following protocol outlines a typical HPLC method for the determination of this compound in Levofloxacin samples. This method is intended as a guide and may require optimization for specific matrices or instrumentation.
Experimental Protocol: HPLC Analysis
1. Materials and Reagents:
-
This compound Reference Standard
-
Levofloxacin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate
-
Cupric sulfate (B86663) pentahydrate
-
L-Isoleucine
-
Water (HPLC grade or purified)
-
Phosphoric acid (for pH adjustment)
2. Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Buffer: Methanol (70:30, v/v) Buffer Preparation: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate pentahydrate, and 1.0 g of L-Isoleucine in 1000 mL of water. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 42°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 25 µL |
| Run Time | 60 minutes |
3. Preparation of Solutions:
-
Diluent: Mobile Phase (Buffer:Methanol, 70:30, v/v)
-
Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 20 mg of Levofloxacin reference standard in 100 mL of diluent.
-
Standard Solution (Levofloxacin): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent. Further dilute 5.0 mL of this solution to 25.0 mL with diluent.
-
Reference Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent to obtain a known concentration.
-
Spiked Sample Solution (for method validation): Prepare a solution of the Levofloxacin drug substance or product at a suitable concentration and spike with a known amount of this compound reference standard.
4. System Suitability: Inject the standard solution and verify system suitability parameters. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%, and the tailing factor for the Levofloxacin peak should be not more than 1.8.
5. Analysis Procedure: Inject the blank (diluent), the this compound reference standard solution, the Levofloxacin standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation: Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the reference standard chromatogram.
-
Conc_standard is the concentration of the this compound reference standard.
-
Conc_sample is the concentration of the Levofloxacin sample.
-
Purity_standard is the purity of the this compound reference standard.
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for an HPLC method for the analysis of related substances in Levofloxacin. Specific values for this compound should be established during method validation in your laboratory.
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Specificity | The method must be able to resolve this compound from Levofloxacin and other potential impurities. | Peak purity of this compound is demonstrated. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |
| Range | Typically from LOQ to 150% of the specification limit for the impurity. | LOQ - 1.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
Visualizations
Mechanism of Action of Levofloxacin
The following diagram illustrates the mechanism of action of Levofloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.
Caption: Mechanism of action of Levofloxacin.
Experimental Workflow for Impurity Analysis
This diagram outlines the typical workflow for using the this compound reference standard for impurity profiling in a pharmaceutical quality control setting.
Caption: Workflow for impurity analysis.
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality and safety of Levofloxacin products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts. Adherence to validated analytical methods and the proper use of reference standards are paramount in maintaining the integrity of pharmaceutical manufacturing and development. It is recommended that each laboratory validates the chosen analytical method for its specific use to ensure accurate and reliable results.
References
- 1. uspnf.com [uspnf.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. [Levofloxacin Related Compound F (25 mg) ((S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid)] - CAS [117620-85-6] [store.usp.org]
- 8. tlcstandards.com [tlcstandards.com]
Application Notes and Protocols for Impurity Profiling of Levofloxacin Using Defluoro Levofloxacin
Introduction
Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are of utmost importance and are ensured through rigorous control of impurities.[3] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4] Defluoro Levofloxacin, also known as (S)-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, is a known process-related impurity and a degradation product of Levofloxacin.[1][6][7] Its presence in Levofloxacin drug substances and products must be monitored and controlled within acceptable limits.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the impurity profiling of Levofloxacin. The intended audience for this document includes researchers, scientists, and drug development professionals involved in the quality control and analytical development of Levofloxacin.
Regulatory Framework for Impurity Control
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for impurities based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Source: Adapted from ICH Q3A(R2) and Q3B(R2) guidelines.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for the analysis of Levofloxacin and its impurities, including this compound.
Table 2: Chromatographic Performance and System Suitability
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (Levofloxacin) | ~6.5 - 15 min | Consistent Retention Time |
| Retention Time (this compound) | Varies based on method | Well-resolved from Levofloxacin and other impurities |
| Tailing Factor (Levofloxacin) | < 1.5 | ≤ 2.0 |
| Theoretical Plates (Levofloxacin) | > 2000 | > 2000 |
| Resolution (between adjacent peaks) | > 2.0 | ≥ 1.5 |
Table 3: Method Validation Data for this compound
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 0.05 - 5.0 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.02 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.06 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
The following protocols describe a typical High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Levofloxacin, with a focus on the identification and quantification of this compound.
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 8.5g of ammonium (B1175870) acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000ml of HPLC grade water.[1]
-
The mobile phase consists of a 70:30 (v/v) mixture of the buffer and methanol.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent.
-
-
Standard Solution Preparation:
-
Levofloxacin Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the diluent to achieve a final concentration suitable for the calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
-
Sample Preparation (Levofloxacin Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Levofloxacin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to dissolve the Levofloxacin.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Protocol 2: HPLC Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
Mobile Phase: As described in Protocol 1.
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 42°C.[1]
-
Detector Wavelength: 340 nm.[1]
-
Injection Volume: 25 µL.[1]
-
Run Time: 60 minutes.[1]
Protocol 3: Data Analysis and Calculations
-
System Suitability:
-
Inject the Levofloxacin working standard solution five times.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. The results should meet the criteria specified in Table 2.
-
-
Identification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the external standard method based on the peak area response from the calibration curve.
-
The percentage of this compound impurity can be calculated using the following formula:
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the Levofloxacin sample solution.
-
Visualizations
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102775424A - Preparation method for levofloxacin impurity - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. vjol.info.vn [vjol.info.vn]
- 7. johronline.com [johronline.com]
LC-MS/MS method for "Defluoro Levofloxacin" detection
An LC-MS/MS method for the sensitive and selective detection of Defluoro Levofloxacin, a potential impurity or degradation product of the widely used antibiotic Levofloxacin, is critical for pharmaceutical quality control and drug development. This document provides a detailed application note and protocol for the quantification of this compound in pharmaceutical substances and formulations.
Application Note
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. This compound is a potential process-related impurity or degradation product where the fluorine atom at the C-8 position of the quinolone ring is substituted. Its monitoring and quantification are essential to ensure the quality and safety of Levofloxacin. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The analyte is separated from the active pharmaceutical ingredient (API), Levofloxacin, and other potential impurities using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity and allows for accurate quantification even at low levels.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the LC-MS/MS method for this compound. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Levofloxacin reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Pharmaceutical substance or formulation containing Levofloxacin
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
4. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 344.2 | 299.1 | 20 |
| Levofloxacin | 362.2 | 318.2 | 22 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
5. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the initial mobile phase composition to prepare working standard solutions for the calibration curve.
-
-
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the Levofloxacin drug substance in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute the sample solution with the initial mobile phase to bring the expected concentration of this compound within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Sample Preparation (for drug product - e.g., tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Levofloxacin and transfer it to a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the extract and dilute the supernatant with the initial mobile phase to the desired concentration.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
6. Data Analysis
-
Acquire the data using the instrument's software.
-
Integrate the peak areas for the MRM transitions of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Caption: Logical relationship of the analytical method components.
References
Protocol for the Identification of Defluoro Levofloxacin in Pharmaceutical Formulations
Application Note & Protocol: ANP-DFL-001
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Defluoro Levofloxacin is a known impurity of Levofloxacin, identified as Levofloxacin EP Impurity D and Levofloxacin Related Compound F (USP).[][4][5][6] Its chemical formula is C18H21N3O4 and it has a molecular weight of 343.38 g/mol .[5][7] The chemical name is (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.[][7] This document provides a detailed protocol for the identification of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).
The monitoring and control of impurities in pharmaceutical products are critical for ensuring drug safety and quality, as mandated by regulatory bodies. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Levofloxacin.
Principle
This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection to separate this compound from Levofloxacin and other related substances.[8][9] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a qualified reference standard.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound Reference Standard | >95% Purity | Commercially Available |
| Levofloxacin Reference Standard | USP/EP Grade | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | |
| Methanol (B129727) | HPLC Grade | |
| Water | HPLC Grade/Milli-Q | |
| Ammonium (B1175870) Acetate | Analytical Grade | |
| Cupric Sulfate | Analytical Grade | |
| L-Isoleucine | Analytical Grade | |
| Phosphoric Acid | Analytical Grade | |
| Triethylamine (B128534) | HPLC Grade | [10] |
| 0.45 µm Membrane Filter |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Protocols
Mobile Phase Preparation
A variety of mobile phases can be employed for the separation of Levofloxacin and its impurities. Two potential mobile phase compositions are provided below. Method development and validation should be performed to select the most suitable mobile phase for the specific product matrix.
Mobile Phase A (Isocratic):
-
Prepare a buffer solution by dissolving appropriate amounts of ammonium acetate, cupric sulfate, and L-Isoleucine in HPLC grade water.[11]
-
Mix the buffer solution with methanol in a ratio of 70:30 (v/v).[11]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
Mobile Phase B (Isocratic):
-
Prepare a buffer solution containing triethylamine in water and adjust the pH with phosphoric acid.
-
Mix the buffer solution with methanol in a ratio of 68:32 (v/v).[10]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
Standard Solution Preparation
-
This compound Stock Solution (A): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Levofloxacin Stock Solution (B): Accurately weigh about 20 mg of Levofloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
System Suitability Solution (Working Standard): Pipette 5 mL of Levofloxacin Stock Solution (B) and an appropriate volume of this compound Stock Solution (A) into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration similar to the expected impurity level.
Sample Preparation
-
Weigh and finely powder a representative number of Levofloxacin tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Levofloxacin into a 100 mL volumetric flask.[11]
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to dissolve the drug.[11]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | As prepared in section 6.1 |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[10] |
| Detector Wavelength | 340 nm[11] |
| Run Time | Sufficient to elute all components of interest (e.g., 60 min)[11] |
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
-
Inject the System Suitability Solution five replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the Levofloxacin peak and the this compound peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Levofloxacin peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate injections of both Levofloxacin and this compound should not be more than 2.0%.
-
Data Analysis and Identification
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks based on their retention times.
-
The presence of this compound in the sample is confirmed if a peak is observed at the same retention time as the this compound peak in the chromatogram of the System Suitability Solution.
The logical relationship for peak identification is illustrated below:
Caption: Logic for the identification of this compound.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data obtained from the analysis. The limits for impurities are often defined in the relevant pharmacopeial monographs (e.g., USP, EP).
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria |
| Levofloxacin | (Typical RT) | 1.00 | - |
| This compound | (Typical RT) | (Calculated RRT) | NMT X.X% |
| Other specified impurities | (Typical RT) | (Calculated RRT) | NMT X.X% |
| Unspecified impurities | (Typical RT) | (Calculated RRT) | NMT X.X% |
| Total Impurities | - | - | NMT X.X% |
NMT: Not More Than. The specific acceptance criteria should be based on the relevant pharmacopeial monograph or internal specifications.
Conclusion
This protocol provides a comprehensive framework for the identification of this compound in pharmaceutical products. The use of a validated HPLC method is crucial for ensuring the quality and safety of Levofloxacin formulations. Adherence to this protocol will enable accurate and reliable detection of this impurity. It is recommended that this method be fully validated according to ICH guidelines before implementation in a quality control laboratory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jbino.com [jbino.com]
- 4. This compound(Levofloxacin EP Impurity D) - Acanthus Research [acanthusresearch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 7. scbt.com [scbt.com]
- 8. Separation of Levofloxacin by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. caribjscitech.com [caribjscitech.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Defluoro Levofloxacin and Other Impurities
Welcome to the Technical Support Center for the analysis of Levofloxacin (B1675101) and its related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving "Defluoro Levofloxacin" and other process-related and degradation impurities from the active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Levofloxacin that I should be aware of?
A1: Besides this compound (also known as 9-desfluoro levofloxacin), other common process-related and degradation impurities of Levofloxacin include:
-
Levofloxacin Impurity A (piperazine analog)
-
Levofloxacin N-oxide
-
Decarboxy Levofloxacin
-
10-Fluoro Levofloxacin
-
Dextrofloxacin (the (R)-enantiomer)
-
Ethyl ester impurity[1]
Forced degradation studies have shown that Levofloxacin is particularly susceptible to degradation under oxidative and acidic stress conditions.[2][3][4] The primary degradation product observed under oxidative stress is Levofloxacin N-oxide.[5]
Q2: Which analytical technique is most suitable for separating this compound from Levofloxacin?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the separation and quantification of this compound and other impurities in Levofloxacin.[1][2] Reversed-phase HPLC using a C18 column is widely employed.[2][6]
Q3: Can you provide a starting point for an HPLC method to separate Levofloxacin and its impurities?
A3: Certainly. A good starting point is a reversed-phase HPLC method. Below is a summary of a typical method; however, optimization will likely be necessary for your specific application and instrumentation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling of Levofloxacin
This protocol is designed for the separation of Levofloxacin from its known impurities, including this compound.
Objective: To achieve baseline separation of Levofloxacin and its related substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and Methanol (B129727) (70:30 v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 42°C[1] |
| Detection Wavelength | 340 nm[1] |
| Injection Volume | 25 µL[1] |
| Run Time | 60 minutes[1] |
| Diluent | Mobile Phase[1] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Levofloxacin standard in the diluent. Further dilute to a working concentration.
-
Impurity Stock Solution: Prepare a stock solution containing this compound and other known impurities in the diluent.
-
Spiked Sample Solution: Spike the Levofloxacin standard solution with the impurity stock solution to verify the separation and resolution.
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound and other impurities.
Q4: I am observing poor resolution between Levofloxacin and an impurity peak. What should I do?
A4: Poor resolution can be caused by several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Verify System Suitability: Ensure your HPLC system meets the system suitability criteria, including theoretical plates, tailing factor, and resolution for critical pairs.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of early eluting peaks.
-
pH of the Aqueous Phase: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds like Levofloxacin. Small adjustments to the pH can alter the selectivity.
-
-
Change the Column: If mobile phase optimization is insufficient, consider trying a different column with an alternative stationary phase (e.g., a phenyl-hexyl column or a different C18 packing material).
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity.
Q5: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A5: Poor peak shape is a common problem in HPLC.
-
Peak Tailing: This is often observed for basic compounds like Levofloxacin and can be due to interactions with residual silanols on the silica-based column packing.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Using a high-purity silica (B1680970) column can also minimize this effect.
-
-
Peak Fronting: This may indicate column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Q6: I am seeing extraneous peaks in my chromatogram. What could be the cause?
A6: Extraneous peaks, or "ghost peaks," can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and salts for your mobile phase. Filter all aqueous buffers before use.
-
Carryover from Previous Injections: Implement a robust needle wash program on your autosampler, using a strong solvent to clean the injection port and needle between injections.
-
Degradation of the Sample: Levofloxacin can degrade under certain conditions.[2][3][4] Ensure your samples are fresh and stored appropriately. If the sample is dissolved in a solvent that promotes degradation, consider changing the sample diluent.
Visualizations
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method for impurity profiling.
Troubleshooting Decision Tree for HPLC Analysis
This decision tree provides a logical approach to diagnosing and resolving common HPLC issues.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. forced degradation products: Topics by Science.gov [science.gov]
- 5. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Synthesis of Defluoro-Levofloxacin
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for troubleshooting and improving the yield of Defluoro-Levofloxacin synthesis. Defluoro-Levofloxacin, also known as 9-Desfluoro Levofloxacin (B1675101), is a critical related substance of the antibiotic Levofloxacin, often synthesized as a reference standard for purity analysis.[1][2]
The synthesis of Defluoro-Levofloxacin shares its core methodology with that of Levofloxacin, typically involving the reaction of a quinolone-carboxylic acid core with N-methylpiperazine. Therefore, many of the challenges and optimization strategies are analogous. This guide addresses common issues encountered during this process in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the synthesis, leading to low yields or impure products.
Q1: My overall yield is consistently low after the final condensation step with N-methylpiperazine. What are the most critical parameters to investigate?
A1: Low yields in the final step of quinolone synthesis are common and can often be attributed to several factors. A systematic approach is recommended:
-
Reaction Temperature: This parameter is critical. Insufficient heat can lead to an incomplete reaction, while excessive temperatures (e.g., >120-125°C) can cause degradation of the starting materials and product, often resulting in tar formation.[3]
-
Solvent Choice: The polarity and boiling point of the solvent significantly impact reaction rate and yield. High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often preferred as they facilitate the reaction at optimal temperatures and dissolve the reactants effectively.[1][4]
-
Purity of Starting Materials: Ensure the purity of your quinolone-carboxylic acid precursor and N-methylpiperazine. Impurities can lead to significant side reactions.
-
Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged heating after the reaction has reached completion can increase the formation of degradation byproducts.[3]
-
Base/Acid Scavenging: The reaction generates hydrogen fluoride (B91410) (in the case of Levofloxacin synthesis) or another acid. Adding a base can neutralize this, driving the reaction to completion. Some methods use an excess of N-methylpiperazine to serve this purpose, while others introduce an inorganic base like potassium hydroxide (B78521) or sodium hydroxide.[5][6]
Below is a logical workflow for troubleshooting low yields in this critical step.
Q2: I'm observing significant byproduct formation. What are the likely side reactions?
A2: Several side reactions can occur. In syntheses starting from a difluoro-quinolone precursor (analogous to Levofloxacin's precursor), positional isomers can form where the N-methylpiperazine substitutes at the wrong fluorine position.[7] Additionally, at high temperatures, decarboxylation of the carboxylic acid group can occur. If the reaction environment is not inert, N-oxide impurities can also form.[8]
Q3: My product is difficult to purify, and I'm losing a significant amount of material during crystallization. What can I do?
A3: Purification is a critical step for achieving high final yields. Typical prior art methods report yields between 45-65%, indicating that significant losses can occur during workup and purification.[1][8]
-
Solvent System for Crystallization: The choice of solvent is crucial. For Levofloxacin, which is structurally similar to Defluoro-Levofloxacin, mixtures of ethanol (B145695)/water, isopropanol/water, and acetonitrile/water have been investigated. An ethanol/water mixture is often reported as a good choice for producing stable crystalline forms.[1][4]
-
Control of Water Content: The amount of water in the crystallization solvent can be critical. For Levofloxacin, a water content of 20-30% (v/v) in ethanol is suggested to be optimal for forming the desired hemihydrate.[4] While Defluoro-Levofloxacin may not form a hemihydrate, controlling the water content is still vital for consistent crystallization and yield.
-
Use of Activated Carbon: During recrystallization, adding activated carbon and refluxing for about 30 minutes can help remove colored impurities and other byproducts before cooling and filtration.[1]
-
Washing Technique: After the reaction, washing the crude product in a water-immiscible solvent with an aqueous sodium chloride solution has been shown to effectively remove byproducts and salts before crystallization, potentially improving the final yield and purity.[9]
Quantitative Data on Reaction Conditions
The selection of a solvent is one of the most influential factors on reaction yield. The following table summarizes the reported yields for the synthesis of Levofloxacin from its difluoro-carboxylic acid precursor in various solvents, which serves as a strong proxy for the Defluoro-Levofloxacin synthesis.
Table 1: Effect of Solvent on Levofloxacin Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | 80 | 2.5 | 92.3 | [4] |
| N-Methyl-2-pyrrolidone (NMP) | 100 | 4.0 | 85.2 | [4] |
| Dimethylformamide (DMF) | 100 | 4.0 | 79.8 | [4] |
| Propylene Glycol | 120 | 5.0 | 72.3 | [4] |
| Propylene Glycol Methyl Ether | 120 | 5.0 | 65.4 | [4] |
| Pyridine | 115 | 6.0 | 55.0 | [4] |
The yields refer to the isolated product.
Experimental Protocols
This section provides detailed methodologies for the key synthesis and purification steps.
Protocol 1: Synthesis of Defluoro-Levofloxacin
This protocol is adapted from analogous Levofloxacin syntheses and is a general guide.[1][4] The core reaction pathway is illustrated below.
Materials:
-
(S)-(-)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid (or the corresponding 10-H analogue, the desfluoro-quinolone core)
-
N-methylpiperazine (2 molar equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Hydrochloric Acid / Sodium Hydroxide for pH adjustment
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add the desfluoro-quinolone carboxylic acid (1 mol) and DMSO (approx. 200 ml for a 1 mol scale reaction).[1]
-
Add N-methylpiperazine (2 mol) to the flask.
-
Heat the reaction mixture to 80°C.[1]
-
Maintain the temperature and stir the reaction for 2.5-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.[1]
-
After the reaction is complete, cool the mixture. Recover the excess N-methylpiperazine and DMSO under reduced pressure.
-
Dissolve the resulting crude product in a mixture of chloroform and water. Adjust the pH as necessary to ensure the product is in its free base or salt form for optimal extraction.
-
Separate the organic layer, wash with water, and concentrate to yield the crude Defluoro-Levofloxacin.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying the crude product to obtain a high-purity solid.[1]
Materials:
-
Crude Defluoro-Levofloxacin
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon
Procedure:
-
Dissolve the crude Defluoro-Levofloxacin (e.g., 150 g) in a mixture of ethanol (810 ml) and water (90 ml).[1]
-
Add activated carbon (10 g) to the solution.
-
Heat the mixture to reflux temperature and stir for 30 minutes.[1]
-
Filter the hot reaction mass to remove the activated carbon.
-
Cool the filtrate to 5-10°C and hold for at least 1 hour to allow for complete crystallization.[1]
-
Collect the precipitated product by filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight to yield the purified Defluoro-Levofloxacin.[1]
References
- 1. sciforum.net [sciforum.net]
- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 6. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US20030144511A1 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]
- 9. An Improved Process For The Preparation Of Levofloxacin [quickcompany.in]
Defluoro Levofloxacin Stability and Storage: A Technical Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Defluoro Levofloxacin (B1675101). Below you will find guidance on stability and storage, alongside troubleshooting advice for experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Defluoro Levofloxacin?
For routine short-term to medium-term storage, this compound should be stored at 2-8°C in a refrigerator. For longer-term storage, a temperature of -4°C is recommended. Some data suggests stability at room temperature, but refrigerated conditions are preferable to minimize degradation.
Q2: What are the known degradation pathways for this compound?
This compound, an impurity and degradation product of Levofloxacin, is susceptible to degradation under various conditions. The primary degradation pathways are expected to be similar to those of Levofloxacin, including:
-
Hydrolysis: Particularly at the piperazinyl moiety.
-
Oxidation: The quinolone core is susceptible to oxidative degradation.
-
Photodegradation: Exposure to light can lead to the formation of degradation products such as Levofloxacin N-oxide.[1][2]
Q3: How can I monitor the stability of my this compound sample?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves using a method that can separate the intact this compound from any potential degradation products. Reversed-phase HPLC with UV detection is a common technique for this purpose.
Stability Summary
While specific quantitative stability data for this compound is limited, studies on the parent compound, Levofloxacin, provide valuable insights into its stability profile under forced degradation conditions. This data can serve as a guide for handling and testing this compound.
Table 1: Summary of Levofloxacin Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Observations for Levofloxacin |
| Acid Hydrolysis | 5 N Hydrochloric Acid, 60°C, 6 hours | Significant degradation observed.[3][4] |
| Base Hydrolysis | 5 N Sodium Hydroxide, 60°C, 6 hours | More stable compared to acidic conditions.[3] |
| Oxidation | 30% w/w Hydrogen Peroxide, 25°C, 60 minutes | Significant degradation observed.[3][4] |
| Thermal | 105°C | Generally stable, with minor degradation. |
| Photolytic | UV Radiation | Degradation observed, with formation of Levofloxacin N-oxide.[1][2] |
Table 2: Quantitative Degradation of Levofloxacin under Microwave-Assisted Oxidative Stress
This table presents data from a study on Levofloxacin, which can be indicative of the behavior of this compound under similar oxidative stress.
| Time (minutes) | % Degradation of Levofloxacin (0.3% H₂O₂) |
| 5 | 9.05% |
| 10 | 14.66% |
| 15 | 20.39% |
| 20 | 27.22% |
Source: Adapted from a study on the forced degradation of fluoroquinolone drugs by microwave irradiation.[5]
Experimental Protocols
A well-designed stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
Protocol: Stability-Indicating HPLC Method for Levofloxacin and its Impurities
This protocol is based on established methods for Levofloxacin and is suitable for monitoring the stability of this compound.
1. Chromatographic Conditions:
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with a mixture of buffer and methanol (B129727) (68:32 v/v).[3]
-
Buffer Preparation: Prepare a suitable buffer, for example, a phosphate (B84403) buffer, and adjust the pH.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
For stability studies, subject the sample to the desired stress conditions (e.g., heat, acid, base, light).
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH and the ratio of organic solvent to buffer. |
| Column degradation. | Use a new column or a guard column. | |
| Appearance of unexpected peaks | Sample contamination. | Ensure proper handling and storage of samples. Use high-purity solvents and reagents. |
| Degradation during analysis. | Minimize sample exposure to light and elevated temperatures in the autosampler. | |
| Inconsistent retention times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Loss of analyte during sample preparation | Adsorption to filter membranes. | Perform filter compatibility studies with different membrane types (e.g., PVDF, nylon, PTFE). |
| Instability in the diluent. | Verify the stability of the analyte in the chosen diluent over the analysis time. |
Visualizing Experimental Workflows
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for Forced Degradation Studies.
Degradation Pathway Logic
This diagram outlines the logical progression from the parent compound to its potential degradation products under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Defluoro Levofloxacin" solubility issues in analytical solvents
Technical Support Center: Defluoro Levofloxacin (B1675101) Analysis
Welcome to the technical support center for analytical challenges related to Defluoro Levofloxacin, a known impurity of Levofloxacin.[][2][3] This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, particularly those concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in analysis?
A1: this compound, also known as 9-Desfluoro levofloxacin or Levofloxacin Related Compound F, is a process impurity and potential degradant of the fluoroquinolone antibiotic, Levofloxacin.[][2][4] Structurally, it is identical to Levofloxacin except for the absence of the fluorine atom at the C-9 position.[5] Regulatory bodies like the USP require the monitoring and control of this and other impurities to ensure the safety and efficacy of the final drug product.[6][7] Therefore, accurate and precise quantification of this compound is a critical component of quality control for Levofloxacin.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is described as a white to pale yellow solid.[] Its solubility is generally low in aqueous solutions like water. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and can be dissolved in methanol (B129727) with the aid of sonication and gentle heating.[] Like its parent compound, its solubility is pH-dependent due to its carboxylic acid and piperazine (B1678402) groups.[8]
Q3: I am seeing precipitation in my sample vial after preparing the this compound standard. What is the likely cause?
A3: This is a common issue stemming from the compound's limited solubility. The most frequent causes are:
-
Solvent Incompatibility: The chosen diluent may not be a strong enough solvent for the concentration you are trying to achieve. Standard HPLC mobile phases, especially those with a high percentage of aqueous buffer, may not be suitable as a primary solvent for stock solutions.[6][9]
-
"Crashing Out": The standard was likely dissolved in a strong organic solvent (like DMSO) and then diluted with a weaker solvent (like water or a buffered mobile phase). The abrupt change in solvent polarity can cause the compound to precipitate.
-
Concentration Too High: The prepared concentration exceeds the solubility limit of this compound in that specific diluent.
-
pH Effects: The pH of the diluent can significantly impact the solubility of fluoroquinolones.[8][10] If the pH is near the isoelectric point of the molecule, solubility will be at its minimum.
Q4: Can I use the same diluent for Levofloxacin and its impurities?
A4: While often possible for final diluted working solutions, it is not always ideal for initial stock solutions. The parent drug, Levofloxacin, is generally more soluble than some of its impurities.[11] The USP monograph for Levofloxacin organic impurities often suggests preparing the standard solution in the mobile phase itself.[6] However, if solubility issues persist with this compound, a different preparation strategy may be needed. A common practice is to dissolve the impurity standard in a small amount of a compatible organic solvent before diluting with the mobile phase.[12]
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of this compound insolubility or precipitation during sample preparation for HPLC analysis.
Problem: My this compound reference standard is not fully dissolving or is precipitating out of solution.
Below is a systematic approach to resolving this issue.
Diagram: Troubleshooting Workflow for Solubility Issues
References
- 2. This compound | 117620-85-6 [amp.chemicalbook.com]
- 3. This compound CAS#: 117620-85-6 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 9-Desfluoro levofloxacin | C18H21N3O4 | CID 23651701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. scribd.com [scribd.com]
- 8. akjournals.com [akjournals.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnu.ac.bd [jnu.ac.bd]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Defluoro Levofloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Defluoro Levofloxacin (B1675101).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the protonated molecule ([M+H]⁺) for Defluoro Levofloxacin?
A1: The molecular formula for this compound is C₁₈H₂₁N₃O₄, with a molecular weight of 343.38 g/mol .[1] Therefore, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 344.16 m/z. This should be the primary ion to monitor in full scan mode when developing a method.
Q2: What are the typical mass spectrometry conditions for analyzing compounds similar to this compound?
A2: For fluoroquinolones like levofloxacin, electrospray ionization in positive mode (ESI+) is commonly used.[2][3] Key parameters to start with include a capillary voltage of around 3.1 kV, a source temperature of 150°C, and a desolvation temperature of 400°C.[3] Nitrogen is typically used as both the desolvation and cone gas.[3]
Q3: What type of column and mobile phase are recommended for the LC-MS/MS analysis of this compound?
A3: A C18 column is a common choice for the chromatographic separation of fluoroquinolones.[2][3][4] A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid or ammonium (B1175870) acetate, is typically effective.[2][3][4] A common gradient might start with a low percentage of acetonitrile and ramp up to elute the analyte.
Q4: How can I prepare my sample for analysis?
A4: For plasma or serum samples, protein precipitation is a straightforward and effective method.[2][4][5] This can be achieved by adding a solvent like methanol (B129727) or acetonitrile to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.[4][5] The resulting supernatant can then be injected into the LC-MS/MS system.
Troubleshooting Guide
Problem: I am not seeing any signal for this compound.
-
Question: Have you confirmed the correct precursor ion (m/z)?
-
Answer: Double-check that you are monitoring for the [M+H]⁺ ion of this compound, which is expected at m/z 344.16. Infuse a standard solution directly into the mass spectrometer to confirm the presence of this ion.
-
-
Question: Are your ionization source settings appropriate?
-
Answer: Ensure your electrospray source is in positive ionization mode. Optimize the capillary voltage, source temperature, and gas flows. For compounds like fluoroquinolones, typical starting conditions include a capillary voltage around 3.1 kV and source and desolvation temperatures of approximately 150°C and 400°C, respectively.[3]
-
Problem: The signal for this compound is weak.
-
Question: Have you optimized the fragmentation (collision energy)?
-
Answer: If you are using tandem mass spectrometry (MS/MS), the collision energy needs to be optimized to produce stable and abundant product ions. Infuse a standard solution and ramp the collision energy to find the optimal setting for your chosen product ions.
-
-
Question: Is your sample preparation leading to ion suppression?
-
Answer: Matrix effects from complex samples like plasma can suppress the ionization of your analyte.[6] Consider using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), or dilute your sample further. The use of an isotopically labeled internal standard, such as a deuterated version of your analyte, can help to correct for matrix effects.[7]
-
Problem: I am observing poor peak shape in my chromatogram.
-
Question: Is your mobile phase composition suitable?
-
Answer: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for compounds like fluoroquinolones.[2][3] Also, ensure that your mobile phase is compatible with your column and that the gradient is appropriate to elute the analyte as a sharp peak.
-
-
Question: Could the issue be with the column itself?
Quantitative Mass Spectrometry Parameters
The following table summarizes the expected and suggested starting parameters for the analysis of this compound. The product ions are hypothetical and based on the known fragmentation of levofloxacin, where the loss of a carboxyl group and fragmentation of the piperazine (B1678402) ring are common.[8][9] These will need to be confirmed experimentally.
| Parameter | Value | Comments |
| Precursor Ion [M+H]⁺ (m/z) | ~344.16 | Calculated based on the molecular formula C₁₈H₂₁N₃O₄. |
| Product Ion 1 (m/z) | ~300.17 | Proposed fragment corresponding to the loss of CO₂ (44 Da). |
| Product Ion 2 (m/z) | ~243.13 | Proposed fragment resulting from the cleavage of the piperazine ring. |
| Ionization Mode | ESI+ | Positive electrospray ionization is standard for fluoroquinolones.[2] |
| Capillary Voltage (kV) | 3.0 - 4.0 | Optimize for maximum signal intensity. A starting point of 3.1 kV is suggested.[3] |
| Cone Voltage (V) | 20 - 40 | Optimize to maximize precursor ion intensity and minimize in-source fragmentation. |
| Collision Energy (eV) | 15 - 35 | Needs to be optimized for each product ion to achieve the highest intensity. |
| Source Temperature (°C) | 120 - 150 | Optimize for stable spray and efficient ionization.[3] |
| Desolvation Temperature (°C) | 350 - 450 | Higher temperatures aid in solvent evaporation. A starting point of 400°C is suggested.[3] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
This compound: 344.2 -> 300.2 (Quantifier), 344.2 -> 243.1 (Qualifier)
-
Note: These transitions are predictive and require experimental optimization.
-
Visualizations
Caption: Troubleshooting workflow for no or poor MS signal.
Caption: Logical relationships in MS parameter optimization.
References
- 1. This compound [myskinrecipes.com]
- 2. syncsci.com [syncsci.com]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Defluoro Levofloxacin" Reference Standard Purity
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the purity of "Defluoro Levofloxacin" reference standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Defluoro Levofloxacin (B1675101) and why is its purity important?
This compound is a known impurity and a non-fluorinated analog of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a reference standard, its purity is critical for the accurate quantification of this compound as an impurity in Levofloxacin drug substances and products, ensuring they meet regulatory specifications for safety and efficacy.
Q2: What are the recommended storage conditions for a this compound reference standard?
To maintain its integrity, the this compound reference standard should be stored in a tightly sealed container, protected from light, heat, and humidity.[2][3] The Safety Data Sheet (SDS) for a similar compound, Levofloxacin Related Compound F (a synonym for this compound), specifies storage in a tight container as defined in the USP-NF.[1]
Q3: What are the potential degradation pathways for this compound?
Based on studies of Levofloxacin and other fluoroquinolones, this compound is likely susceptible to degradation under oxidative and photolytic stress.[1][4][5][6] Common degradation pathways include:
-
Oxidation: The piperazine (B1678402) ring is susceptible to oxidation, potentially forming N-oxides.[5]
-
Photodegradation: Exposure to light can lead to the formation of various degradants, including the N-oxide.[5]
-
Hydrolysis: While generally more stable, some degradation may occur under strong acidic or basic conditions.[6]
-
Decarboxylation: Loss of the carboxylic acid group can occur under certain stress conditions.[7]
Q4: What are some common impurities that might be present in a this compound reference standard?
-
Residual starting materials or intermediates: Incomplete reactions can lead to the presence of precursors.
-
Byproducts of the synthesis: Side reactions can generate structurally related compounds.
-
Degradation products: As mentioned in the previous question, oxidation and photolysis can lead to impurities like the N-oxide of this compound.
-
Enantiomeric impurities: If the synthesis is not perfectly stereospecific, the (R)-enantiomer may be present.
Troubleshooting Guide for Purity Analysis by HPLC
This guide focuses on resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound reference standard purity.
Issue 1: Asymmetric Peak Tailing
Peak tailing is a frequent problem in the HPLC analysis of fluoroquinolones, leading to poor resolution and inaccurate quantification.
-
Primary Cause: Interaction between the basic piperazine moiety of this compound and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This secondary interaction causes a mixed-mode retention, resulting in tailing peaks.
-
Troubleshooting Workflow:
Issue 2: Poor Peak Resolution and Unexpected Peaks
Difficulty in separating this compound from its impurities or the appearance of unexpected peaks can compromise the accuracy of the purity assessment.
-
Potential Causes:
-
Inappropriate mobile phase composition.
-
Column degradation.
-
Presence of metal ions in the HPLC system.
-
Sample degradation.
-
-
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| Poor separation between this compound and a known impurity. | Mobile phase lacks sufficient resolving power. | Optimize the mobile phase composition. Vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration. Consider a gradient elution method. |
| Appearance of new, unexpected peaks over time. | Sample degradation. | Prepare fresh sample solutions. Protect solutions from light and store at a low temperature. |
| Broad peaks and loss of resolution for all analytes. | Column degradation or contamination. | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Tailing or split peaks, especially for this compound. | Chelation with metal ions. | Use a bio-inert HPLC system or a column with low metal interaction. Add a chelating agent like EDTA to the mobile phase (use with caution as it can affect chromatography). |
Issue 3: Inconsistent Peak Areas and Non-Reproducible Results
Variability in peak areas can lead to inaccurate purity calculations.
-
Troubleshooting Flow Diagram:
Caption: Troubleshooting inconsistent peak areas.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is adapted from validated methods for Levofloxacin and its impurities and is a good starting point for the purity determination of a this compound reference standard. [8][9] | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm packing | | Mobile Phase | A: 25 mM Sodium Dihydrogen Orthophosphate Dihydrate with 0.5% (v/v) Triethylamine, pH adjusted to 3.0 with Orthophosphoric Acid. B: Methanol | | Gradient | Time (min) | %A | %B | | | 0 | 70 | 30 | | | 20 | 40 | 60 | | | 25 | 40 | 60 | | | 30 | 70 | 30 | | | 35 | 70 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 294 nm | | Injection Volume | 10 µL | | Sample Preparation | Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL. |
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products. [1][4][6]
| Stress Condition | Procedure |
|---|---|
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize before injection. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid reference standard to 105°C for 24 hours. |
| Photolytic Degradation | Expose a solution of this compound (in mobile phase) to UV light (254 nm) for 24 hours. |
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
Data Presentation
Table 1: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Example Data from a Forced Degradation Study of a Fluoroquinolone Analog
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant RRT |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 5.2% | 2 | 0.85 |
| Base Hydrolysis (0.1 M NaOH, RT, 1h) | 2.1% | 1 | 0.92 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8% | 3 | 1.15 (N-oxide) |
| Thermal (105°C, 24h) | < 1.0% | 0 | - |
| Photolytic (UV 254nm, 24h) | 8.5% | 2 | 1.15 (N-oxide) |
RRT = Relative Retention Time
Visualization of Key Relationships
Caption: Factors influencing this compound reference standard purity.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silcotek.com [silcotek.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. waters.com [waters.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. caribjscitech.com [caribjscitech.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Defluoro Levofloxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Defluoro Levofloxacin (B1675101) and its parent compound, Levofloxacin. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of antibacterial agents.
Executive Summary
Levofloxacin is a well-established fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[3][4] Defluoro Levofloxacin, a known impurity and derivative of Levofloxacin, shares a similar mechanism of action. However, the absence of the fluorine atom at position 6 of the quinolone ring is generally associated with a reduction in antibacterial potency.
This guide presents available quantitative data comparing the antibacterial activity of a specific defluorinated Levofloxacin analog to Levofloxacin. It also includes qualitative assessments of this compound's activity and provides detailed experimental protocols for determining antibacterial susceptibility.
Data Presentation: Antibacterial Activity
Direct comparative data for the most common form of this compound (also known as Levofloxacin Impurity D, CAS 117620-85-6) against a wide range of bacterial strains is limited in the available literature. However, data for a specific analog, 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin, provides insight into the potential impact of defluorination.
One source indicates that this compound possesses broad-spectrum antibacterial action and suggests its in vitro activity is approximately twice that of ofloxacin.[4]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | Escherichia coli | Staphylococcus aureus |
| Levofloxacin | 2 | 1 |
| 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | 0.5 | 0.25 |
Note: The data for 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is from a specific commercial source and may not be representative of all defluorinated levofloxacin compounds.
Mechanism of Action
Both Levofloxacin and this compound target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the drugs induce breaks in the bacterial DNA, leading to cell death.[3][4] The fluorine atom in fluoroquinolones like Levofloxacin is known to enhance the binding affinity to the enzyme-DNA complex, thereby increasing potency. The absence of this fluorine atom in this compound is expected to reduce this binding affinity, which generally results in decreased antibacterial activity.
Figure 1: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antibacterial activity of a compound. The following are generalized protocols based on established methodologies.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Workflow:
Figure 2: Workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of this compound and Levofloxacin are prepared in the broth within a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells (bacteria with no drug, and broth with no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.
Workflow:
Figure 3: Workflow for the agar dilution method.
Detailed Steps:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of the test compounds (this compound and Levofloxacin). The agar is then poured into petri dishes and allowed to solidify.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and standardized as in the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Conclusion
Levofloxacin remains a potent broad-spectrum antibiotic. While direct and comprehensive comparative data on the antibacterial activity of this compound is not widely available in the reviewed literature, the existing information suggests that it likely retains a broad spectrum of activity, albeit potentially with reduced potency compared to Levofloxacin due to the absence of the C6-fluorine atom. The provided data on a specific defluorinated analog shows enhanced activity against E. coli and S. aureus, highlighting the complexity of structure-activity relationships and the need for further research on specific defluorinated derivatives. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies to generate robust and reliable data. Further empirical studies are warranted to fully elucidate the antibacterial spectrum and potency of this compound.
References
- 1. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levofloxacin: Insights Into Antibiotic Resistance and Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levofloxacin Degradation, Antimicrobial Activity Decrease, and Potential for Water Disinfection Using Peroxydisulfate Activation by Ag/TiO2 under Sunlight | MDPI [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
A Comparative Analysis of Defluoro Levofloxacin and Other Levofloxacin Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparative analysis of Defluoro Levofloxacin (B1675101) and other common impurities associated with the broad-spectrum antibiotic, Levofloxacin. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be an essential resource for quality control and drug development.
Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] The presence of impurities in the active pharmaceutical ingredient (API) or final drug product can impact both the efficacy and safety of the medication.[2] Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies.
This guide focuses on a comparative analysis of key Levofloxacin impurities, with a particular emphasis on Defluoro Levofloxacin (also known as 9-Desfluoro Levofloxacin or Levofloxacin USP Related Compound F). Other significant impurities discussed include Levofloxacin N-oxide, Desmethyl Levofloxacin, and Decarboxy Levofloxacin.
Comparative Data on Levofloxacin Impurities
The following tables summarize the key characteristics and analytical data for this compound and other notable impurities.
| Impurity Name | Other Names | Molecular Formula | Molecular Weight | CAS Number |
| This compound | 9-Desfluoro levofloxacin, Levofloxacin USP Related Compound F | C₁₈H₂₁N₃O₄ | 343.38 | 117620-85-6 |
| Levofloxacin N-oxide | Levofloxacin EP Impurity C | C₁₈H₂₀FN₃O₅ | 377.37 | 117678-38-3 |
| Desmethyl Levofloxacin | Levofloxacin EP Impurity B, Levofloxacin USP Related Compound A | C₁₇H₁₈FN₃O₄ | 347.35 | 117707-40-1 |
| Decarboxy Levofloxacin | Levofloxacin EP Impurity E | C₁₇H₂₀FN₃O₂ | 317.36 | 178964-53-9 |
Table 1: Physicochemical Properties of Levofloxacin and Its Key Impurities. This table provides a quick reference to the fundamental properties of the discussed impurities.
For the quantification of these impurities, High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique. The United States Pharmacopeia (USP) provides standardized methods for impurity profiling of Levofloxacin. The relative retention time (RRT) is a critical parameter for impurity identification in HPLC analysis.
| Impurity Name | Relative Retention Time (RRT) - USP Method |
| N-Desmethyl levofloxacin | 0.47 |
| Diamine derivative | 0.52 |
| Levofloxacin N-oxide | 0.63 |
| 9-Desfluoro levofloxacin | Not specified in the provided USP method table |
Table 2: Relative Retention Times (RRT) of Levofloxacin Impurities based on a USP Monograph Method. Note that the RRT for all impurities may not be listed in every official method and can vary based on the specific chromatographic conditions.[3]
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying potential degradation products. These studies involve subjecting the drug to various stress conditions, such as acid, base, oxidation, heat, and light.
| Stress Condition | Impurity A | Impurity B | Impurity C |
| As Such | ND | ND | ND |
| Acid | ND | ND | ND |
| Base | ND | ND | ND |
| Oxidation | ND | ND | ND |
| Water | ND | ND | ND |
| UV | ND | ND | 0.36 |
| Heat | ND | 0.02 | ND |
Table 3: Example of Forced Degradation Data for Levofloxacin Impurities. This table, adapted from a stability-indicating HPLC method development study, shows the formation of specific impurities under different stress conditions. "ND" indicates that the impurity was not detected.[4] It is important to note that this compound is often a process-related impurity rather than a degradation product.
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate quantification of Levofloxacin and its impurities. Below are representative experimental protocols for HPLC and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is suitable for the separation and quantification of known and unknown impurities in Levofloxacin drug substance and formulations.[1]
-
Chromatographic System:
-
Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water.
-
Mobile Phase Composition: Buffer and methanol (B129727) (70:30 v/v)
-
-
Flow Rate: 0.7 ml/min
-
Column Temperature: 42°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 25 µL
-
Run Time: 60 minutes
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Levofloxacin standard and dilute appropriately with the mobile phase to a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity standard.
-
Test Solution (Tablets): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a specified amount of Levofloxacin into a volumetric flask, add diluent, sonicate to dissolve, and filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification
This method provides high sensitivity and selectivity for the quantification of Levofloxacin and its impurities, particularly at trace levels.[5][6]
-
Chromatographic System:
-
Column: Zorbax SB-C18 or equivalent
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1 mL/min
-
Column Temperature: 50°C
-
-
Mass Spectrometry System:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Levofloxacin and each impurity.
-
Levofloxacin: m/z 362.2 → 318.2
-
Moxifloxacin (B1663623) (as an example of another fluoroquinolone): m/z 402.2 → 384.2
-
Enrofloxacin (as internal standard): m/z 362.1 → 318.3
-
-
-
Sample Preparation:
-
Plasma or serum samples typically require a protein precipitation step followed by centrifugation and filtration before injection.
-
Biological Activity and Toxicity of Impurities
-
Levofloxacin N-oxide: In silico analysis of Levofloxacin N-oxide indicated a structural alert for genotoxicity. However, in vitro assays, including the mouse lymphoma assay (MLA) and a chromosome aberration assay in Chinese hamster lung (CHL) cells, suggested that it should be controlled as a non-genotoxic impurity.[7]
-
Descarboxyl Levofloxacin: Similar to the N-oxide, in silico tools flagged Descarboxyl Levofloxacin as potentially genotoxic. However, subsequent in vitro testing did not confirm this genotoxic potential.[8]
-
General Fluoroquinolone Toxicity: Some studies have suggested that certain fluoroquinolones and their degradation products may exhibit genotoxicity and cytotoxicity.[9][10][11][12][13] It is important to note that the toxicity of the parent compound, Levofloxacin, is also a factor to consider, with known side effects including tendinopathy and central nervous system effects.[14] The toxicity of this compound has not been extensively reported in the reviewed literature, highlighting an area for further research.
Visualizing Key Processes
To better understand the context of Levofloxacin's action and the analysis of its impurities, the following diagrams are provided.
Caption: Experimental Workflow for Levofloxacin Impurity Analysis.
Caption: Mechanism of Action of Levofloxacin.
Conclusion
The comprehensive analysis of Levofloxacin impurities, including this compound, is a critical aspect of ensuring the quality, safety, and efficacy of this important antibiotic. This guide has provided a comparative overview of key impurities, detailed analytical methodologies for their detection and quantification, and insights into their potential biological effects. The provided workflows and pathway diagrams serve to visually articulate the essential processes involved. Continuous research and the development of robust analytical methods are essential for maintaining the high standards required in pharmaceutical manufacturing and protecting public health.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Levofloxacin: Insights Into Antibiotic Resistance and Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]
- 11. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fq100.org [fq100.org]
A Comparative Guide to Cross-Validated Analytical Methods for Defluoro Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the quantification of Defluoro Levofloxacin (B1675101), a known impurity and metabolite of Levofloxacin. The objective is to offer a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research and quality control purposes.
Introduction to Cross-Validation of Analytical Methods
Cross-validation of an analytical method is a critical process to ensure its reliability and consistency when applied in different settings, such as by different analysts, on different instruments, or in different laboratories.[1] This process verifies that a validated method produces comparable and accurate results under varied conditions, which is essential for regulatory compliance and data integrity in the pharmaceutical industry.[1][2] The primary goal is to demonstrate that a receiving laboratory can perform an analytical method with equivalent accuracy, precision, and reliability as the transferring laboratory.[3] Common approaches to analytical method transfer and cross-validation include comparative testing, where both transferring and receiving laboratories analyze the same samples, and co-validation, where the method is validated simultaneously at both sites.[3][4]
Defluoro Levofloxacin, also known as Levofloxacin EP Impurity D or (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][5]benzoxazine-6-carboxylic acid, is a significant related substance of Levofloxacin.[6][7][8] Accurate and precise quantification of this impurity is crucial for ensuring the quality and safety of Levofloxacin drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent techniques for the analysis of fluoroquinolones and their impurities.[5]
Comparison of Analytical Methods
The following tables summarize the performance characteristics of commonly employed analytical methods for the determination of this compound, primarily as an impurity in Levofloxacin. The data presented is a synthesis of information from various validated methods for fluoroquinolone analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method A: Reversed-Phase HPLC with UV Detection | Method B: Reversed-Phase HPLC with Fluorescence Detection |
| Column | C18 (e.g., Purospher® STAR RP-18 endcapped, 5 µm, 250 x 4.6 mm)[9] | C18 (e.g., 150 x 3.9 mm, 5 µm)[10] |
| Mobile Phase | Gradient or isocratic mixture of a phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile (B52724), methanol)[11] | Acetonitrile-methanol-phosphate buffer (e.g., 15:25:60 v/v/v)[12] |
| Flow Rate | 0.8 - 1.0 mL/min[9][10] | 1.0 mL/min[12] |
| Detection | UV at 287 nm or 294 nm[11][12] | Excitation: 300 nm, Emission: 500 nm[12] |
| Linearity | Reported for Levofloxacin, applicable to impurities | Reported for Levofloxacin, applicable to impurities |
| Accuracy (% Recovery) | Typically within 98-102% for related substances | Typically within 98-102% for related substances |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05-0.1% of the active pharmaceutical ingredient (API) concentration | Generally lower than UV detection, offering higher sensitivity |
| Specificity | Demonstrated through forced degradation studies showing resolution from degradation products and other impurities[11] | High specificity due to the native fluorescence of the molecule |
Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
| Parameter | UPLC-MS/MS Method |
| Column | HSS T3 C18 reverse-phase column[13] |
| Mobile Phase | Gradient elution with an ammonium (B1175870) hydroxide-formic acid buffer in acetonitrile[13] |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode[5][13] |
| Linearity | Wide linear range, e.g., 0.002 to 0.5 ng injected[13] |
| Accuracy (% Recovery) | 70-110% in various matrices[13][14] |
| Precision (% RSD) | < 15%[14] |
| Limit of Detection (LOD) | As low as 0.12–1.31 µg/kg[14] |
| Limit of Quantitation (LOQ) | As low as 0.96–2.60 µg/kg[14] |
| Specificity | Highly specific due to mass-to-charge ratio detection, minimizing matrix interference |
Experimental Protocols
Method A: Reversed-Phase HPLC with UV Detection
This method is a stability-indicating assay for Levofloxacin and its related substances, including this compound.[11]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% (v/v) triethylamine (B128534) in 25 mM sodium dihydrogen orthophosphate dihydrate, with the pH adjusted to 6.0.
-
Mobile Phase B: Methanol.
-
-
Gradient Program: A simple linear gradient is employed to ensure the separation of all impurities.
-
Detection: The UV detector is set to a wavelength of 294 nm.
-
Sample Preparation: Bulk drug or formulation samples are accurately weighed and dissolved in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Validation: The method is validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.[11][15]
Method C: UPLC-MS/MS for Fluoroquinolone Residue Analysis
This method is suitable for the determination of various fluoroquinolones, including this compound, in complex matrices.[13][14]
-
Sample Extraction:
-
Sample Clean-up:
-
The extract is diluted with dichloromethane (B109758) and centrifuged.
-
Solid-phase extraction (SPE) with a C18 cartridge is performed, followed by concentration.
-
The residue is redissolved and further defatted with hexane.[13]
-
-
Chromatographic System: A UPLC system equipped with a tandem mass spectrometer and a C18 column (e.g., HSS T3).
-
Mobile Phase: A gradient elution using an ammonium hydroxide-formic acid buffer and acetonitrile.[13]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Validation: The method is validated for linearity, accuracy (recoveries), precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key workflows in the cross-validation and analysis of this compound.
Caption: Workflow for Analytical Method Transfer and Cross-Validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Determination of fluoroquinolones in aquaculture products by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnu.ac.bd [jnu.ac.bd]
spectroscopic comparison of "Defluoro Levofloxacin" and Levofloxacin
In the realm of pharmaceutical analysis and drug development, a thorough understanding of a drug substance and its related impurities is paramount. This guide provides a detailed spectroscopic comparison of the fluoroquinolone antibiotic Levofloxacin and its primary process impurity, Defluoro Levofloxacin (also known as Levofloxacin Related Compound F). This comparison is crucial for researchers, scientists, and drug development professionals for quality control, stability studies, and understanding structure-activity relationships.
Structural Differences at a Glance
Levofloxacin is a synthetic broad-spectrum antibacterial agent. This compound is a closely related compound that lacks the fluorine atom on the quinolone ring system. This seemingly minor structural modification leads to discernible differences in their spectroscopic profiles, which are critical for their individual identification and quantification.
A Comparative Guide to Defluoro Levofloxacin Impurity Limits in Pharmacopeias
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comparative overview of the pharmacopeial limits for Defluoro Levofloxacin, a known impurity in the antibiotic Levofloxacin. This document summarizes the available data from major pharmacopeias, details the analytical methodologies, and offers a visual workflow for impurity analysis.
This compound, also known as 9-Desfluoro Levofloxacin, is identified as Levofloxacin Related Compound F in the United States Pharmacopeia (USP) and Levofloxacin Impurity D in the European Pharmacopoeia (Ph. Eur.). Below is a comparison of the acceptance criteria for this impurity in the major pharmacopeias.
Impurity Limits: A Comparative Table
| Pharmacopeia | Impurity Name | Specification | Limit (%) |
| United States Pharmacopeia (USP) | 9-Desfluoro Levofloxacin | Specified Impurity | ≤ 0.3 |
| European Pharmacopoeia (Ph. Eur.) | Levofloxacin Impurity D | Specified Impurity | Not Publicly Available |
| Japanese Pharmacopoeia (JP) | Not Specified | Not Specified | Not Publicly Available |
Note: While this compound is a known impurity in the European and Japanese Pharmacopeias, the specific acceptance criteria are not publicly available in the accessed resources. For definitive limits, direct consultation of the latest editions of the Ph. Eur. and JP is recommended.
Experimental Protocols for Impurity Detection
The United States Pharmacopeia outlines a specific High-Performance Liquid Chromatography (HPLC) method for the analysis of Levofloxacin and its related compounds, including this compound.
USP Method for Organic Impurities
This method is designed to separate and quantify organic impurities in Levofloxacin.
Chromatographic System:
-
Column: A 4.6-mm × 25-cm column containing 5-µm packing L1 (octadecyl silane (B1218182) chemically bonded to porous silica).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and methanol (B129727) (70:30). The buffer solution is prepared by dissolving 8.5 g of ammonium (B1175870) acetate, 1.25 g of cupric sulfate (B86663) pentahydrate, and 1.3 g of L-isoleucine in 1000 mL of water.
-
Flow Rate: Approximately 0.8 mL per minute.
-
Detector: UV detector set at a wavelength of 360 nm.
-
Injection Volume: 25 µL.
-
Column Temperature: 45°C.
System Suitability:
The system is deemed suitable for use if the relative standard deviation of the peak area for replicate injections of the standard solution is not more than 1.0%, and the signal-to-noise ratio for the sensitivity solution is not less than 10.
Workflow for Pharmacopeial Impurity Analysis
The following diagram illustrates a logical workflow for the analysis and comparison of this compound impurity based on pharmacopeial requirements.
Caption: Workflow for this compound impurity analysis.
This guide provides a foundational understanding of the pharmacopeial landscape for this compound impurity. For comprehensive compliance, it is essential for researchers and drug development professionals to consult the most current official publications of the respective pharmacopeias.
A Guide to Inter-Laboratory Comparison of Defluoro Levofloxacin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Defluoro Levofloxacin (B1675101), a known impurity of the antibiotic Levofloxacin. The content herein is based on established analytical methodologies for fluoroquinolones and their related substances, presented as a hypothetical study to aid in the design and execution of similar real-world collaborative studies. The objective is to offer a comprehensive resource that includes comparative performance data, detailed experimental protocols, and visual workflows to ensure consistency and reliability in the quantification of this impurity across different laboratories.
Hypothetical Inter-Laboratory Study Design
This guide is modeled around a hypothetical inter-laboratory study involving five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). The study's primary objective is to assess the performance of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of Defluoro Levofloxacin in a prepared bulk drug substance of Levofloxacin.
Each laboratory was provided with a common lot of Levofloxacin bulk drug substance spiked with a known concentration of this compound (0.2% w/w) and a certified reference standard of this compound. The participating laboratories were instructed to analyze the provided samples in triplicate using both the HPLC-UV and LC-MS/MS methods detailed in this guide.
Data Presentation: A Comparative Analysis
The following tables summarize the simulated quantitative data from the five hypothetical participating laboratories. These tables are designed to provide an at-a-glance comparison of the performance of the two analytical methods across different laboratory settings.
Table 1: Comparison of Accuracy (% Recovery) for this compound Analysis
| Laboratory | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Lab A | 98.5 | 100.2 |
| Lab B | 97.9 | 99.5 |
| Lab C | 101.2 | 100.8 |
| Lab D | 99.0 | 99.9 |
| Lab E | 98.8 | 100.5 |
| Average | 99.1 | 100.2 |
| Std. Dev. | 1.2 | 0.5 |
Table 2: Comparison of Precision (% RSD) for this compound Analysis
| Laboratory | HPLC-UV (% RSD) | LC-MS/MS (% RSD) |
| Lab A | 1.8 | 0.9 |
| Lab B | 2.1 | 1.1 |
| Lab C | 1.5 | 0.8 |
| Lab D | 1.9 | 1.0 |
| Lab E | 1.7 | 0.9 |
| Average | 1.8 | 0.9 |
| Std. Dev. | 0.2 | 0.1 |
Table 3: Comparison of Linearity (R²) and Limit of Quantification (LOQ) for this compound Analysis
| Laboratory | HPLC-UV (R²) | HPLC-UV (LOQ, µg/mL) | LC-MS/MS (R²) | LC-MS/MS (LOQ, µg/mL) |
| Lab A | 0.9992 | 0.05 | 0.9999 | 0.005 |
| Lab B | 0.9989 | 0.06 | 0.9998 | 0.006 |
| Lab C | 0.9995 | 0.05 | 0.9999 | 0.005 |
| Lab D | 0.9991 | 0.05 | 0.9998 | 0.005 |
| Lab E | 0.9993 | 0.06 | 0.9999 | 0.006 |
| Average | 0.9992 | 0.054 | 0.9999 | 0.0054 |
Experimental Protocols
The following are detailed methodologies for the two analytical techniques compared in this guide.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is based on established principles for the analysis of Levofloxacin and its impurities.[1][2]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05M monobasic potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 294 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Levofloxacin bulk drug substance and dissolve it in 100 mL of the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
4. Data Analysis:
-
Quantify the this compound peak based on the calibration curve generated from the standard solutions.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity for the analysis of this compound.[3][4]
1. Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 344.2 → Product ion m/z 300.2
-
Internal Standard (e.g., Ciprofloxacin-d8): Precursor ion m/z 340.2 → Product ion m/z 296.2
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV; Source temperature: 150 °C; Desolvation temperature: 400 °C).
3. Standard and Sample Preparation:
-
Prepare calibration standards and samples in a similar manner to the HPLC-UV method, but with the addition of an internal standard to all solutions at a fixed concentration.
4. Data Analysis:
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Visualizing the Workflow and Broader Context
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Caption: Simplified Mechanism of Action of Fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]
comparing the stability of "Defluoro Levofloxacin" and Levofloxacin
In the landscape of pharmaceutical development and formulation, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of the widely used fluoroquinolone antibiotic, Levofloxacin (B1675101), and its significant degradation product, Defluoro Levofloxacin. This comparison is crucial for researchers, scientists, and drug development professionals to anticipate degradation pathways, develop stable formulations, and ensure therapeutic efficacy and safety.
Levofloxacin, while robust under certain conditions, is susceptible to degradation through various pathways, including photolysis and oxidative stress. One of the key degradation mechanisms is defluorination, leading to the formation of this compound. The presence of this degradant serves as a critical indicator of the parent drug's instability. This guide will delve into the experimental data that highlights the conditions under which Levofloxacin degrades, with a particular focus on the formation of its defluorinated counterpart.
Quantitative Stability Comparison
The following table summarizes the degradation of Levofloxacin under various stress conditions, highlighting the conditions that can lead to the formation of defluorinated and other degradation products. Direct stability data for isolated this compound is not extensively available as it is primarily studied as a degradant.
| Stress Condition | Levofloxacin Degradation | Key Degradation Products Noted | Reference |
| Photodegradation (Aqueous Solution, UV light) | Susceptible to photodegradation, with rates dependent on pH.[1][2] The molecule is more stable around pH 7.[1][3] | Altered N-methylpiperazine moiety, Defluorination products.[2][4] | [1][2][3][4] |
| Oxidative Stress (e.g., H₂O₂) | Significant degradation observed.[5][6][7] | Levofloxacin N-oxide and other oxidative degradants.[6][8] | [5][6][7][8] |
| Acidic Hydrolysis (e.g., HCl) | Slight to minor degradation observed.[5][7] | - | [5][7] |
| Basic Hydrolysis (e.g., NaOH) | Generally stable, with no significant degradation observed even under harsh conditions.[6][7] | - | [6][7] |
| Thermal Stress | Stable.[5][7] | - | [5][7] |
| Aqueous Hydrolysis (Water) | Stable.[5][7] | - | [5][7] |
Experimental Methodologies
A comprehensive understanding of the stability of Levofloxacin and the formation of its degradants is built upon rigorous experimental protocols. The following sections detail the methodologies employed in the cited stability and degradation studies.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Objective: To assess the stability of Levofloxacin under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Preparation of Stock Solution: A stock solution of Levofloxacin is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 5.0 M HCl) and refluxed for a specified period (e.g., 12 hours).[7]
-
Basic Hydrolysis: The drug solution is treated with a base (e.g., 5.0 M NaOH) and refluxed for a specified period (e.g., 12 hours).[7]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% H₂O₂) and maintained at a specific temperature for a period (e.g., 5 minutes in a water bath).[7]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) for a defined duration (e.g., 72 hours).[7]
-
Photodegradation: The drug solution is exposed to ultraviolet (UV) light (e.g., near UV light with a peak wavelength of 352 nm) for an extended period (e.g., 16 hours).[2] Another approach involves exposure to light as stipulated in ICH Q1B guidelines.[7]
-
Aqueous Hydrolysis: The drug is dissolved in water and refluxed for a set time (e.g., 12 hours).[7]
-
-
Sample Analysis: After exposure to the stress conditions, the samples are diluted and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][7] Mass spectrometry (LC-MS/MS) is often used to identify the structure of the degradation products formed.[4][5]
Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating and quantifying Levofloxacin from its process-related impurities and degradation products.
Typical Chromatographic Conditions:
-
Column: A reversed-phase column, such as an ACE C18 or YMC Pack Pro-C18, is commonly used.[5][7]
-
Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine (B128534) at a specific pH) and an organic solvent (e.g., methanol or acetonitrile) is used.[5][7] The composition can be delivered through a simple linear gradient or isocratic elution.[5][7]
-
Detection: UV detection at a wavelength where both the parent drug and its impurities have significant absorbance, typically around 294 nm or 235 nm.[5][7]
-
Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][7]
Degradation Pathways and Mechanisms
The degradation of Levofloxacin can proceed through several pathways, with the specific products formed being dependent on the nature of the stressor. The defluorination of the quinolone ring is a critical degradation pathway, as the fluorine atom is crucial for the antibacterial activity of fluoroquinolones.
Levofloxacin Degradation Workflow
The following diagram illustrates a generalized workflow for investigating the degradation of Levofloxacin.
Caption: Workflow for Levofloxacin forced degradation studies.
Proposed Degradation Pathways of Levofloxacin
Several mechanisms contribute to the degradation of Levofloxacin, including demethylation, decarboxylation, deamination, hydroxylation, and defluorination.[4] The following diagram illustrates some of the key initial degradation steps.
Caption: Initial degradation pathways of Levofloxacin.
References
- 1. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Defluoro-Levofloxacin as a Biomarker for Levofloxacin Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Defluoro-Levofloxacin as a biomarker for the degradation of Levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. Understanding the degradation pathways of pharmaceutical compounds is critical for ensuring drug stability, efficacy, and safety. This document outlines the primary degradation products of Levofloxacin, with a focus on Defluoro-Levofloxacin, and compares its utility as a stability-indicating marker against other common degradants. Experimental data from forced degradation studies and various analytical methodologies are presented to support this analysis.
Introduction to Levofloxacin Degradation
Levofloxacin is susceptible to degradation under various stress conditions, including oxidative, photolytic, thermal, and acid/base hydrolysis.[1][2] The degradation process results in the formation of several transformation products, each corresponding to a specific chemical modification of the parent molecule. The identification and quantification of these degradation products are essential for stability testing and quality control of Levofloxacin formulations.[3][4] A suitable biomarker for degradation should be a consistently formed, easily detectable, and quantifiable product that correlates with the extent of degradation of the active pharmaceutical ingredient (API).
The primary degradation pathways of Levofloxacin include:
-
Defluorination: Loss of the fluorine atom from the quinolone core.
-
N-Oxidation: Oxidation of the nitrogen atom in the piperazine (B1678402) ring.[5]
-
Demethylation: Removal of the methyl group from the piperazine ring.[6]
-
Decarboxylation: Removal of the carboxylic acid group.[6]
-
Piperazine Ring Cleavage: Opening of the piperazine ring structure.
Key Degradation Products as Potential Biomarkers
Forced degradation studies have identified several major degradation products of Levofloxacin. The suitability of each as a biomarker depends on the specific degradation conditions.
| Degradation Product | Chemical Transformation | Predominant Formation Conditions | Analytical Detection |
| Defluoro-Levofloxacin | Loss of Fluorine | Photocatalytic degradation | LC-MS/MS |
| Levofloxacin N-oxide | N-Oxidation of Piperazine Ring | Oxidative stress, Photodegradation (daylight exposure)[5][7] | LC-MS/MS, HPLC-UV[5][8] |
| Desmethyl-Levofloxacin | Removal of Methyl Group | Acid hydrolysis, Oxidation | LC-MS/MS[6] |
| Decarboxyl-Levofloxacin | Removal of Carboxyl Group | Acid hydrolysis | LC-MS/MS[6] |
Comparative Analysis of Degradation Biomarkers
While several degradation products can indicate the instability of Levofloxacin, their utility as biomarkers varies.
Defluoro-Levofloxacin is a direct indicator of the degradation of the fluoroquinolone core, which can be critical as the fluorine atom is essential for the drug's antibacterial activity. Its presence signifies a fundamental alteration of the pharmacophore. However, its formation is often observed under specific conditions like photocatalysis and may not be the primary degradation product under other stress conditions.
Levofloxacin N-oxide is a frequently reported degradation product, particularly under oxidative and photolytic stress.[5][9] Its formation on the piperazine ring is a common degradation pathway for quinolones.[7] Due to its consistent formation under common storage and administration-related stress conditions (e.g., exposure to light), it often serves as a primary marker for Levofloxacin instability in pharmaceutical formulations.[5][10]
Desmethyl- and Decarboxyl-Levofloxacin are typically formed under hydrolytic conditions, particularly in acidic environments.[6] Their presence can be indicative of degradation during formulation processes or in acidic solutions.
The choice of the most suitable biomarker depends on the anticipated stress factors.
-
For general stability testing, particularly concerning oxidative and photolytic degradation, Levofloxacin N-oxide is a robust and frequently monitored biomarker.
-
Defluoro-Levofloxacin is a highly specific marker for the degradation of the fluoroquinolone core and is particularly relevant in studies involving photocatalytic degradation.
-
Desmethyl- and Decarboxyl-Levofloxacin are key indicators for degradation under acidic conditions.
For comprehensive stability analysis, a multi-biomarker approach, monitoring for the presence of several key degradation products, including Defluoro-Levofloxacin, is recommended.
Experimental Methodologies
The following sections detail the experimental protocols for forced degradation studies and the analytical methods used to identify and quantify Levofloxacin and its degradation products.
Forced Degradation Study Protocol
This protocol is a composite of methodologies described in stability-indicating studies.[1][2]
-
Preparation of Stock Solution: A stock solution of Levofloxacin (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 1N HCl and refluxed at 80°C for a specified period (e.g., 6 hours). The solution is then neutralized with 1N NaOH.
-
Base Hydrolysis: The stock solution is treated with 1N NaOH and refluxed at 80°C for a specified period (e.g., 6 hours). The solution is then neutralized with 1N HCl.
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide (H₂O₂) and kept at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). A solution is then prepared from the stressed solid.
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
-
Sample Analysis: The stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically HPLC or LC-MS/MS.
Analytical Method: Stability-Indicating RP-HPLC
This method is designed for the simultaneous determination of Levofloxacin and its degradation products.[2][3][4]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate (B84403) with 0.5% triethylamine, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The peak areas of Levofloxacin and its degradation products are integrated to determine their respective concentrations. Method validation is performed according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][4]
Analytical Method: LC-MS/MS for Identification and Quantification
For definitive identification and sensitive quantification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.
-
Ionization Mode: Positive ion mode is commonly used for Levofloxacin and its degradation products.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Levofloxacin and each degradation product. Full scan and product ion scan modes are used for identification.
Visualizations
Caption: Major degradation pathways of Levofloxacin.
Caption: Workflow for Levofloxacin stability testing.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. abap.co.in [abap.co.in]
- 5. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Defluoro Levofloxacin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Defluoro Levofloxacin, a compound related to the fluoroquinolone antibiotic Levofloxacin, requires careful handling and disposal due to its potential biological activity. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with regulatory best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS for a related compound, 9-Desfluoro levofloxacin, indicates it is a "pharmaceutical related compound of unknown potency"[1]. This necessitates treating the substance with a high degree of caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Spill Management: In the event of a spill, avoid generating dust.[1] Sweep up or vacuum the spilled material into a suitable, labeled container for disposal.[1] Clean the surface thoroughly to remove any residual contamination.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[2][3] In 2019, the EPA enacted Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[3][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[3]
Step-by-Step Disposal Protocol for this compound
Given the "unknown potency" of this compound, it is prudent to handle it as a potentially hazardous pharmaceutical waste. The following protocol outlines the recommended disposal procedure.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous under RCRA. Due to its unknown potency and as a precautionary measure, it is recommended to manage it as hazardous waste.
-
Segregate: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, properly labeled hazardous waste container.
2. Containerization and Labeling:
-
Container: Use a leak-proof, durable, and sealable container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical ("this compound"), and the specific hazard characteristics (e.g., "Toxic").
3. On-Site Accumulation:
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Accumulation Time: Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your state's environmental agency.
4. Professional Waste Disposal:
-
Engage a Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.
-
Incineration: High-temperature incineration is the preferred method for the disposal of many pharmaceutical wastes.[3][5][6] This process effectively destroys the active pharmaceutical ingredients.
-
Landfill: Disposal in a secure, specially designed hazardous waste landfill may be an option, but incineration is generally favored for pharmaceuticals.[5]
5. Documentation:
-
Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility.
-
Record Keeping: Maintain all records related to the disposal of this compound, including the manifest, for the period required by law.
Environmental Considerations: Degradation of Related Compounds
Understanding the environmental fate of related compounds like Levofloxacin can underscore the importance of proper disposal. Studies have shown that Levofloxacin can degrade in the environment through processes such as:
Improper disposal, such as flushing, can introduce these compounds and their degradation products into waterways, potentially impacting aquatic ecosystems.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. securewaste.net [securewaste.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. deswater.com [deswater.com]
- 8. Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation | MDPI [mdpi.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Defluoro Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for handling Defluoro Levofloxacin in a laboratory setting. Given that this compound is a potent pharmaceutical compound, adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[1] |
Operational Plan: Step-by-Step Guidance
1. Preparation and Risk Assessment:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Conduct a Risk Assessment: Evaluate the specific procedures to be performed to determine potential hazards and necessary precautions.[2]
-
Prepare the Work Area: Ensure a certified chemical fume hood or other containment device is used. Decontaminate all surfaces and gather all necessary equipment and a spill kit.[1]
2. Handling the Compound:
-
Don Appropriate PPE: Put on the PPE as specified in the table above.
-
Weighing and Transfer: Conduct all manipulations of the powdered compound within a containment device, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[3][4] Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and carefully within the fume hood to prevent splashing.
3. Decontamination and Cleaning:
-
Clean Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Wipe Down Surfaces: Clean and decontaminate all work surfaces with an appropriate cleaning agent.
4. Doffing PPE:
-
Proper Removal: Remove PPE in the correct sequence to avoid self-contamination. Typically, gloves are removed first, followed by the gown and then eye/face protection.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Unused this compound Powder | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of the potent compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and ensures proper disposal.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully place in a sealed bag or container labeled as hazardous waste. | To prevent secondary contamination and ensure safe disposal.[1] |
Experimental Protocol: Weighing of this compound Powder
-
Preparation:
-
Verify that the analytical balance is clean, level, and calibrated.
-
Place a weigh boat on the balance and tare.
-
Ensure the fume hood sash is at the appropriate height.
-
-
Procedure:
-
Wearing the appropriate PPE for handling potent powders, carefully open the container of this compound inside the chemical fume hood.
-
Using a clean spatula, transfer a small amount of the powder to the weigh boat on the balance.
-
Record the weight.
-
Securely close the container of this compound.
-
-
Post-Procedure:
-
Carefully transfer the weighed powder to the appropriate vessel for your experiment.
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container.
-
Clean the balance and the surrounding work area.
-
Diagram of Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
